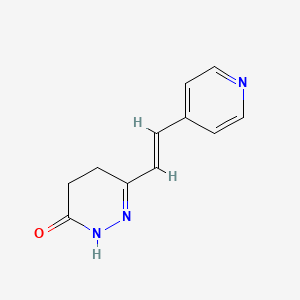
(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone
Übersicht
Beschreibung
(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure and properties that make it an attractive candidate for use in various research fields, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone is not fully understood. However, it has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter activity: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This can have an impact on mood, behavior, and cognition.
2. Inhibition of cancer cell growth: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This can potentially lead to the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone in lab experiments include its unique structure and properties, which make it an attractive candidate for use in various research fields. Its synthesis method has also been optimized to produce high yields of pure compound, making it suitable for large-scale production.
The limitations of using (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are many future directions for research on (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone, including:
1. Development of new cancer therapies: Further research is needed to fully understand the mechanism of action of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone in inhibiting the growth of cancer cells. This can potentially lead to the development of new cancer therapies.
2. Neurological disorders: Further research is needed to fully understand the impact of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone on neurotransmitter activity in the brain. This can potentially lead to the development of new treatments for neurological disorders such as Parkinson's disease and depression.
3. Biochemical assays: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has unique structure and properties that make it an attractive candidate for use in biochemical assays. Further research is needed to fully explore its potential applications in this field.
In conclusion, (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone is a unique compound with potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production. Further research is needed to fully understand its mechanism of action and potential applications in the development of new therapies for cancer and neurological disorders, as well as its potential use in biochemical assays.
Synthesemethoden
The synthesis of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone involves the condensation reaction of 4-pyridinylacetonitrile with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to obtain the final compound. This synthesis method has been optimized to produce high yields of pure (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been used in various scientific research applications, including:
1. Neuropharmacology: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
2. Cancer research: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of new cancer therapies.
3. Biochemistry: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been used as a tool to study protein-ligand interactions and enzyme kinetics. Its unique structure and properties make it an attractive candidate for use in biochemical assays.
Eigenschaften
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-4-3-10(13-14-11)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZSASEORJCSP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NN=C1/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338836 | |
| Record name | 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone | |
CAS RN |
87164-90-7 | |
| Record name | ICI 153110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087164907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-153110 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51BP2CBJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



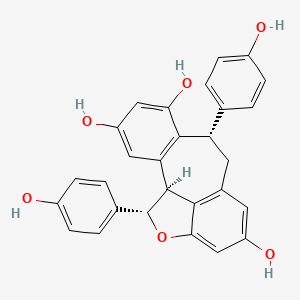

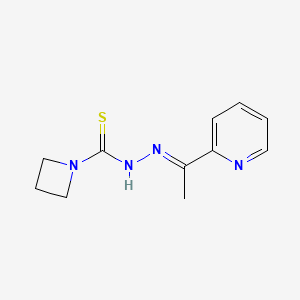
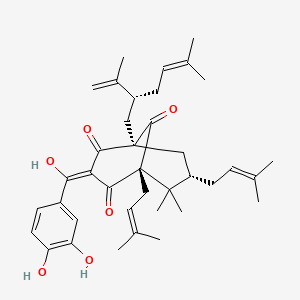
![7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233001.png)

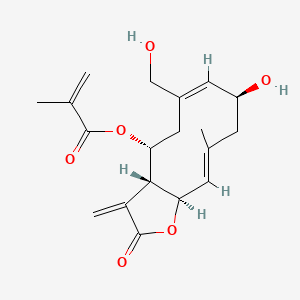
![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)




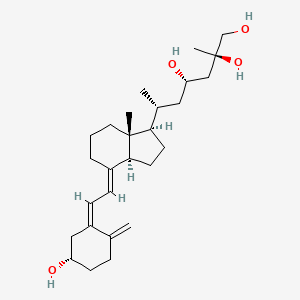
![N-(2-oxolanylmethyl)-2-[1-oxo-4-(3-pyridinylmethyl)-2-phthalazinyl]acetamide](/img/structure/B1233018.png)